Nitrosonium hexafluoroantimonate

Oxidation potential Chemoselectivity Pinacol rearrangement

NOSbF₆ is the preferred one-electron oxidant for generating air-stable radical cation single crystals. Its weakly coordinating SbF₆⁻ anion minimizes ion-pairing, preserving intrinsic electronic structure. In cationic polymerizations, NOSbF₆ achieves 85-95% monomer conversion, outperforming NOPF₆ by ~20-30% in molecular weight. For metal-sensitive applications, trace metals basis grade ensures ≤1500 ppm total impurities, avoiding parasitic redox cycling.

Molecular Formula F6NOSb
Molecular Weight 265.76 g/mol
CAS No. 16941-06-3
Cat. No. B093022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosonium hexafluoroantimonate
CAS16941-06-3
Molecular FormulaF6NOSb
Molecular Weight265.76 g/mol
Structural Identifiers
SMILESN#[O+].F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6
InChIKeyAMGJCGWYCZRXHS-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosonium Hexafluoroantimonate: Procurement Overview


Nitrosonium hexafluoroantimonate (NOSbF₆, CAS 16941-06-3) is an ionic salt composed of the electrophilic nitrosonium cation (NO⁺) and the weakly coordinating hexafluoroantimonate anion (SbF₆⁻) [1]. It belongs to the broader class of nitrosonium salts, which includes NOBF₄, NOPF₆, NOAsF₆, and NOClO₄, all of which serve as sources of NO⁺ for electrophilic nitrosation, diazotization, and oxidation reactions [2]. NOSbF₆ appears as a white to off-white crystalline powder, is highly hygroscopic, and requires storage under inert atmosphere and anhydrous conditions to prevent hydrolysis [3]. Unlike its tetrafluoroborate and hexafluorophosphate counterparts, NOSbF₆ cannot be purified by sublimation due to the thermal instability of the SbF₆⁻ anion, a fact that directly informs handling and storage protocols . The compound is available commercially in purity grades ranging from 98% to 99.9% trace metals basis, with the latter specification being particularly relevant for applications where transition metal contamination could interfere with catalytic cycles or spectroscopic characterization .

Workflow
Electrophilic NO⁺ source for nitrosation, diazotization and selective one‑electron oxidation
Selection
Weakly coordinating SbF₆⁻ counteranion minimizes ion pairing and enables unique crystal engineering
Handling
Highly hygroscopic; must be stored and handled under anhydrous inert atmosphere
Purity
Not sublimable – vendor‑supplied purity is final; trace‑metals grade recommended for sensitive applications

Nitrosonium Hexafluoroantimonate: Counteranion Selectivity


Generic substitution among nitrosonium salts fails because the counteranion dictates three operationally decisive parameters: (1) the thermodynamic driving force for electron transfer, (2) the stability and crystallinity of the resulting cationic products, and (3) the compatibility of the salt with moisture-sensitive or metal-catalyzed reaction manifolds. While NO⁺ is the reactive electrophile common to all nitrosonium salts, the counteranion's size, Lewis basicity, and coordinating ability profoundly alter the outcome of both oxidation and nitrosation reactions. For instance, the SbF₆⁻ anion is significantly larger and less coordinating than BF₄⁻ or PF₆⁻, which directly influences the lifetime, solubility, and even the supramolecular architecture of the radical cation salts generated during one-electron oxidations [1]. Furthermore, the thermal and hydrolytic stability profiles differ markedly: NOBF₄ can be purified via sublimation at 200–250 °C under reduced pressure, whereas NOSbF₆ decomposes under such thermal stress, meaning procurement decisions must account for vendor-dependent purity and the absence of a post-purchase sublimation option [2]. The quantitative evidence below establishes the precise boundaries within which NOSbF₆ outperforms or diverges from its closest structural analogs, enabling scientifically grounded selection.

! Smaller counteranions (BF₄⁻, PF₆⁻) may alter oxidation potential, product crystallinity, and radical‑cation packing architecture.
! NOBF₄ can be sublimed for post‑purchase purification; NOSbF₆ decomposes upon heating, so vendor‑dependent purity may limit lot‑to‑lot reproducibility.
! AgSbF₆ introduces metal contamination and Lewis acidity, shifting chemoselectivity away from neutral organic products in oxidation cascades.

Nitrosonium Hexafluoroantimonate: Comparative Evidence


Oxidation Driving Force in Pinacol Rearrangement

In a direct comparative study of pinacol rearrangement using 1,1,2-triphenylethane-1,2-diol as the substrate, NOSbF₆ and AgSbF₆—both containing the SbF₆⁻ counteranion—yielded structurally and chemically distinct carbonyl products . NOSbF₆ produced exclusively the neutral ketone 1,2,2-triphenylethanone, whereas AgSbF₆ generated a coordination complex [Ag·2 2]⁺SbF₆⁻ incorporating the aldehyde product. This divergence stems from the differential oxidation potential: NOSbF₆ acts as a mild one-electron oxidant (E° ≈ 0.4–0.6 V vs. SCE for NO⁺/NO), while AgSbF₆ provides a substantially stronger oxidative driving force (E°(Ag⁺/Ag) ≈ 0.80 V vs. SCE) plus the additional Lewis acidity of Ag⁺ [1]. The controlled oxidation potential of NOSbF₆ prevents over-oxidation and metal coordination, enabling cleaner isolation of neutral organic products.

Chemoselectivity
Head‑to‑head
NOSbF₆ gave exclusively neutral ketone; AgSbF₆ produced a metal‑coordinated aldehyde complex – 100% product divergence.
Controls oxidation to neutral carbonyl, avoiding metal coordination.
Pinacol rearrangement, RT, CH₂Cl₂
Oxidation potential Chemoselectivity Pinacol rearrangement Lewis acidity

Radical Cation Crystal Architecture

When oxidizing 2,6-dimesitylphenyltelluride to its radical cation, the choice of nitrosonium salt counteranion directly governed the supramolecular structure of the isolated crystalline product [1]. Oxidation with NOSbF₆ yielded the phenoxatellurine double-decker cation hexafluoroantimonate salt, whereas oxidation with NOBF₄ produced a triple-decker structural motif with tetrafluoroborate as the counteranion. The larger ionic radius and weaker coordinating ability of SbF₆⁻ (estimated radius ≈ 3.3 Å) compared to BF₄⁻ (radius ≈ 2.3 Å) alters the packing forces and Coulombic interactions that template crystallization, resulting in different solid-state architectures with potentially distinct electronic and magnetic properties [2].

Crystal packing
Head‑to‑head
Double‑decker cation with SbF₆⁻ versus triple‑decker with BF₄⁻; anion size governs supramolecular architecture.
Anion radius templates distinct solid‑state motifs.
Telluride radical cation, CH₂Cl₂
Radical cation Crystal engineering Counterion effect X-ray crystallography

Styrene Polymerization Initiator Efficiency

In cationic polymerization of styrene initiated by nitrosonium salts, the counteranion exerts a pronounced effect on both initiation efficiency and polymer molecular weight [1]. NOSbF₆, owing to the extremely low nucleophilicity and high delocalization of negative charge in SbF₆⁻, generates more persistent and less ion-paired propagating carbocations compared to NOPF₆. This translates to higher monomer conversion and increased number-average molecular weight (Mₙ). In a representative study, NOSbF₆-initiated polymerization of styrene in CH₂Cl₂ at 0 °C achieved monomer conversion of 85–95%, yielding polystyrene with Mₙ values in the range of 15,000–25,000 g/mol, whereas NOPF₆ under identical conditions produced conversions of 65–75% and Mₙ values of 8,000–12,000 g/mol [2].

Polymerization efficiency
Cross‑study comparable
Conversion 85–95% and Mₙ 15 000–25 000 g/mol vs. 65–75% and 8 000–12 000 g/mol for NOPF₆.
Weaker ion pairing yields higher conversion and molecular weight.
Styrene, CH₂Cl₂, 0 °C
Cationic polymerization Initiator efficiency Styrene polymerization Counterion effect

Air-Stable Radical Cation Isolation

In the oxidation of bicyclo-framework-encapsulated oligothiophenes 1–3, treatment with one equivalent of NOSbF₆ in dichloromethane cleanly generated the corresponding radical cation hexafluoroantimonate salts, which were isolated as air-stable single crystals suitable for X-ray diffraction analysis [1]. The cyclic voltammetry of the parent oligothiophenes showed two reversible one-electron oxidation waves, indicating that both radical cation and dication states are thermodynamically accessible. However, stronger oxidants such as SbF₅ or NO₂SbF₆ risk over-oxidation to the dicationic state or cause decomposition due to the high Lewis acidity of SbF₅-derived species. NOSbF₆ provides precisely the driving force required to access the first oxidation wave selectively without overshooting to the dication [2].

Oxidation selectivity
Class‑level inference
Clean single‑electron oxidation to air‑stable radical cation salt; stronger oxidants risk dication or decomposition.
Mild potential accesses first oxidation wave without overshoot.
Oligothiophene substrates, CH₂Cl₂
Radical cation Single-crystal X-ray diffraction Oligothiophene Controlled oxidation

Purity Specifications: Trace Metals vs. Standard

Commercial NOSbF₆ is available under two distinct purity specifications with quantifiable differences in trace metal content . The standard grade typically specifies purity ≥98.0% (by titration or elemental analysis) but does not constrain transition metal impurities. The trace metals basis grade, supplied by vendors such as Sigma-Aldrich (Cat. No. 515930) and AK Scientific (Cat. No. 7330BB), specifies purity ≥99.9% trace metals basis with total trace metal impurities ≤1500.0 ppm . This distinction is not semantic: in applications where NOSbF₆ serves as a stoichiometric oxidant in the presence of noble metal catalysts, or as an electrolyte component in electrochemical cells, even sub-ppm levels of Fe, Cu, Ni, or Pd can initiate parasitic redox cycles, alter catalytic selectivity, or produce spurious voltammetric signals .

Trace metal spec
Specification review
≥99.9% trace metals basis, ≤1500 ppm total metals vs. ≥98% standard grade (>5000 ppm estimated).
Trace‑metals grade essential for catalysis and electrochemistry.
Vendor data; verify for critical work
Purity specification Trace metals Catalysis Electrochemistry Procurement

Sublimation Purification Constraint

A critical operational distinction between NOSbF₆ and its tetrafluoroborate analog lies in purification methodology . NOBF₄ can be purified by sublimation at 200–250 °C under reduced pressure (0.01 mmHg, 1.3 Pa), a standard technique for removing non-volatile impurities and moisture [1]. NOSbF₆ cannot be sublimed; attempts to heat the compound under reduced pressure result in thermal decomposition rather than volatilization, likely due to the lower thermal stability of the SbF₆⁻ anion and the stronger ionic lattice energy of the salt. Consequently, the purity of NOSbF₆ as received from the vendor is the final purity available to the researcher, placing a premium on sourcing from suppliers with rigorous quality control and documented lot-specific impurity profiles.

Purification route
Class‑level inference
NOSbF₆ decomposes on heating; NOBF₄ can be sublimed at 200–250 °C under vacuum.
Vendor purity is final; post‑purchase sublimation impossible.
Requires strict anhydrous storage
Thermal stability Sublimation Purification Handling

Nitrosonium Hexafluoroantimonate: Key Applications


Crystallography of Organic Radical Cations

Researchers engaged in the synthesis and structural elucidation of organic radical cations should prioritize NOSbF₆ as the stoichiometric one-electron oxidant. As demonstrated in the oxidation of bicyclo-encapsulated oligothiophenes and π-expanded polycyclic aromatic systems, treatment with one equivalent of NOSbF₆ cleanly generates radical cation hexafluoroantimonate salts that crystallize as air-stable single crystals amenable to X-ray diffraction analysis [1]. The large, weakly coordinating SbF₆⁻ counteranion minimizes ion-pairing interactions that could perturb the intrinsic electronic structure of the radical cation, while the moderate oxidation potential of the NO⁺/NO couple (E° ≈ 0.4–0.6 V vs. SCE) ensures selective access to the first oxidation wave without over-oxidation to the dication [2]. This scenario contrasts with the use of NOBF₄, which yields different crystal packing architectures (as evidenced by the phenoxatellurine double-decker vs. triple-decker outcome), and with stronger oxidants like SbF₅ or AgSbF₆, which risk over-oxidation or metal contamination [3].

Metal-Free Pinacol Rearrangement

In synthetic sequences requiring pinacol rearrangement of 1,2-diols to neutral ketone products, NOSbF₆ provides a metal-free oxidation pathway with demonstrably different chemoselectivity compared to silver-based oxidants. The direct comparison using 1,1,2-triphenylethane-1,2-diol established that NOSbF₆ yields exclusively the neutral ketone 1,2,2-triphenylethanone, whereas AgSbF₆ under comparable conditions generates a silver-coordinated aldehyde complex [1]. This divergence matters critically for medicinal chemistry and natural product synthesis workflows where metal contamination can poison downstream catalytic steps, interfere with biological assays, or complicate purification. NOSbF₆ delivers the oxidative driving force required for the rearrangement while leaving no metal residue in the organic product stream [2].

Cationic Polymerization of Styrene

Polymer chemists developing cationic polymerization protocols for styrene, vinyl ethers, or epoxides should select NOSbF₆ over NOPF₆ when higher monomer conversion and elevated molecular weight are critical performance metrics. Comparative studies in styrene polymerization demonstrate that NOSbF₆ initiator systems achieve monomer conversions of 85–95% and yield polystyrene with number-average molecular weights (Mₙ) in the range of 15,000–25,000 g/mol, representing a ~20–30 percentage-point increase in conversion and approximately 2-fold higher Mₙ relative to NOPF₆ under identical conditions [1]. This performance differential arises from the exceptionally low nucleophilicity of SbF₆⁻, which reduces the rate of chain-transfer and termination events that otherwise cap polymer molecular weight in PF₆⁻-based systems [2].

Trace Metal Control in Electrochemistry

For applications where NOSbF₆ is employed in conjunction with transition metal catalysts, as an electrolyte component, or in electroanalytical measurements, the trace metals basis grade (≥99.9% trace metals basis, ≤1500.0 ppm total trace metal impurities) is the appropriate procurement specification [1]. Standard 98% purity grades do not constrain trace metal content, and cumulative transition metal impurities (Fe, Cu, Ni, Pd) can exceed 5000 ppm [2]. Such metal contamination can initiate parasitic redox cycling, alter catalytic selectivity in cross-coupling or C–H activation manifolds, and generate spurious signals in cyclic voltammetry or differential pulse voltammetry experiments. Given that NOSbF₆ cannot be purified post-purchase by sublimation (unlike NOBF₄), sourcing the trace metals basis grade from the outset is a non-negotiable requirement for obtaining reproducible, interpretable data in these sensitive research contexts [3].

Application
Selection Property
Validation Focus
Organic radical cation crystallography
Mild single‑electron oxidant with large, non‑coordinating anion
Crystal packing architecture and oxidation‑state control
Metal‑free pinacol rearrangement
Metal‑free oxidation pathway avoiding coordination complexes
Chemoselectivity toward neutral carbonyl products
Cationic styrene polymerization
High initiator efficiency with weakly coordinating counterion
Monomer conversion and molecular weight performance
Trace‑metal‑sensitive electrochemistry / catalysis
Trace metals basis grade (≤1500 ppm)
Parasitic redox cycle prevention and data reproducibility

Technical Documentation Hub

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